molecular formula C14H18N2O3 B5881504 methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate

methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate

Cat. No. B5881504
M. Wt: 262.30 g/mol
InChI Key: SGAFFKZVZUWWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MAPC is a member of the piperidinecarboxylate family, which has been shown to have various biological activities including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. Some of the most promising applications of this compound include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. This compound has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.

Mechanism of Action

The mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. In addition, this compound has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). This compound has also been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis B and C.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to inhibit multiple signaling pathways involved in inflammation and cell proliferation. However, the limitations of using this compound in lab experiments include its high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate involves the reaction of piperidinecarboxylic acid with aniline and methyl chloroformate. This reaction results in the formation of this compound, which can be purified using various methods, including column chromatography and recrystallization. The purity of the final product can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

methyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAFFKZVZUWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.